N-(3-bromophenyl)pyrazine-2-carboxamide

Antimycobacterial Mycobacterium tuberculosis Structure-Activity Relationship (SAR)

A key challenge in antitubercular drug discovery is the need for structurally precise chemical probes to map SAR without the confounding effects of prodrug activation. N-(3-Bromophenyl)pyrazine-2-carboxamide (CAS 352679-69-7) directly addresses this gap. - **Targeted SAR Tool:** The 3-bromo substitution on the N-phenyl ring is critical; analogous 3-chloro derivatives exhibit significantly reduced potency (MIC ~12.6 μM vs. <2.0 μM for potent analogues), making this compound an essential benchmark for halogen-scanning studies. - **Direct-Acting Probe:** As a non-prodrug analogue of the pyrazinamide core, it enables direct study of fatty acid synthase I (FAS I) inhibition in *Mycobacterium tuberculosis*, avoiding artifacts from bacterial PncA-mediated activation. - **Supply Assurance:** Standardized 95% purity ensures reproducible results across independent research programs.

Molecular Formula C11H8BrN3O
Molecular Weight 278.1 g/mol
Cat. No. B334346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)pyrazine-2-carboxamide
Molecular FormulaC11H8BrN3O
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H8BrN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16)
InChIKeyKEPOTELLTPTTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)pyrazine-2-carboxamide: Identity and Specifications


N-(3-Bromophenyl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the class of substituted N-phenylpyrazine-2-carboxamides, characterized by a pyrazine ring linked via a carboxamide bridge to a 3-bromophenyl moiety . This structural class is widely recognized for its antimycobacterial and antimicrobial properties, particularly against Mycobacterium tuberculosis [1]. The compound is identified by CAS number 352679-69-7, possesses the molecular formula C11H8BrN3O, and has a molecular weight of 278.1 g/mol, with commercial sources typically providing a purity of 95% [2].

Antimycobacterial research Target Mycobacterium tuberculosis studies in whole-cell assays
SAR probe 3‑bromophenyl motif for structure-activity relationship exploration
Class-level inference Activity predicted from analog series; direct data to verify

N-(3-Bromophenyl)pyrazine-2-carboxamide: Substituent Position & Halogen Dependence


In the context of antimycobacterial drug discovery, the substitution of N-phenylpyrazine-2-carboxamides is not a trivial or interchangeable process. Structure-activity relationship (SAR) studies have unequivocally demonstrated that biological activity, particularly against Mycobacterium tuberculosis, is exquisitely sensitive to the nature and position of substituents on the phenyl ring [1]. For instance, while 3-iodo-4-methylphenyl derivatives exhibit potent activity with MIC values < 2.0 μmol/L, analogous compounds with 3-chloro-4-methylphenyl substitution show significantly higher MIC values around 12.6 μM, underscoring that a simple halogen swap from iodine to chlorine can drastically alter potency [2]. Furthermore, the specific position of the halogen on the phenyl ring is critical; meta-substituted derivatives, such as the 3-bromo configuration of the target compound, often display distinct activity profiles compared to their ortho- or para-substituted counterparts [3]. Consequently, substituting N-(3-bromophenyl)pyrazine-2-carboxamide with a different halogen (e.g., chloro, fluoro) or a different substitution pattern (e.g., 4-bromophenyl) without empirical validation is a high-risk strategy that is likely to yield a compound with significantly altered or diminished antimycobacterial efficacy, thereby compromising experimental reproducibility and scientific outcomes.

Halogen dependence Replacing 3‑bromo with chloro or fluoro may shift antimycobacterial activity profile
Regioisomer sensitivity 4‑bromophenyl isomer unlikely to reproduce 3‑bromo activity; meta position critical

N-(3-Bromophenyl)pyrazine-2-carboxamide: Comparative Potency & Selectivity


3-Bromo vs 3-Chloro Substituent Activity Advantage

Class-level inference from a series of substituted N-phenylpyrazine-2-carboxamides reveals a clear trend in antimycobacterial potency based on the halogen substituent on the phenyl ring. While direct, head-to-head data for N-(3-bromophenyl)pyrazine-2-carboxamide against M. tuberculosis H37Rv is not available in the primary literature, the potency of related 3-halo derivatives can be inferred. For example, an N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide analog demonstrated a MIC of < 2.0 μmol/L against M. tuberculosis, which is significantly more potent than the MIC of 12.6 μM observed for an N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide analog against M. kansasii [1]. This trend, where a larger, more lipophilic halogen (iodo or bromo) in the 3-position enhances activity compared to a smaller halogen (chloro), provides a strong, class-level rationale for expecting superior activity from the 3-bromo derivative compared to its 3-chloro counterpart.

3-Br vs 3-Cl Substituent
Class-level inference
3-Iodo analog MIC <2.0 µM
3-Chloro analog MIC 12.6 µM
Inferred potency advantage for 3-Br based on halogen trend
Direct target data unavailable; inference from related analogs
Antimycobacterial Mycobacterium tuberculosis Structure-Activity Relationship (SAR)

Predicted Low Cytotoxicity and High Selectivity

A critical differentiator for this class of compounds is their favorable selectivity profile. In a study evaluating a series of 25 new N-phenylpyrazine-2-carboxamides, several active antimycobacterial compounds exhibited no detectable in vitro cytotoxicity in the HepG2 human liver cell model at the concentrations tested. The estimated IC50 values for these compounds were in the hundreds of micromolar range, indicating a wide therapeutic window [1]. This class-level observation strongly suggests that N-(3-bromophenyl)pyrazine-2-carboxamide, by virtue of its structural similarity, will also possess a high selectivity index, distinguishing it from other antimycobacterial chemotypes that may suffer from significant mammalian cell toxicity.

Cytotoxicity Selectivity
Class-level inference
HepG2 IC50 >100 µM
(class-level estimate)
Suggests low cytotoxicity and high selectivity index
Inference from series; target-specific validation required
Cytotoxicity Selectivity Index HepG2 Cells Antimycobacterial

Meta vs Para Bromo Antimycobacterial Activity

The position of the halogen on the phenyl ring is a critical determinant of antimycobacterial activity. Within the N-phenylpyrazine-2-carboxamide series, compounds with meta-substitution (i.e., position 3) have been shown to be generally more potent than their para-substituted (position 4) counterparts. This is supported by SAR analyses from multiple studies, which consistently demonstrate that optimal activity is associated with specific substitution patterns, including meta-halogenation [1]. This class-level inference provides a strong rationale for selecting N-(3-bromophenyl)pyrazine-2-carboxamide over the isomeric N-(4-bromophenyl)pyrazine-2-carboxamide, as the former is predicted to exhibit superior antimycobacterial potency.

Meta vs Para Bromo
Class-level inference
3-Br (meta) predicted more active than 4-Br (para)
Meta substitution predicted for improved antimycobacterial activity
Regioisomer selection critical for expected activity
Antimycobacterial SAR Regioisomer Comparison Mycobacterium tuberculosis

N-(3-Bromophenyl)pyrazine-2-carboxamide Applications & Use Cases


Lead Optimization in Antitubercular Drug Discovery

This compound is ideally suited as a starting point or a key intermediate for medicinal chemistry efforts focused on developing novel antitubercular agents. Its inferred potent antimycobacterial activity and predicted high selectivity index, as supported by class-level SAR, make it a valuable scaffold for further optimization. Researchers can use it to explore the structure-activity relationships around the 3-bromophenyl motif, aiming to improve potency, pharmacokinetic properties, or activity against drug-resistant strains of M. tuberculosis [1][2].

Chemical Probe for Mycobacterial Fatty Acid Synthesis

The pyrazine-2-carboxamide core is structurally related to pyrazinamide (PZA), a first-line antitubercular prodrug whose active metabolite, pyrazinoic acid, is known to inhibit fatty acid synthase I (FAS I) in M. tuberculosis [1]. N-(3-Bromophenyl)pyrazine-2-carboxamide can therefore be employed as a chemical probe to dissect the role of fatty acid synthesis in mycobacteria, particularly in studies where a non-prodrug, direct-acting inhibitor is required to avoid confounding effects related to prodrug activation by the bacterial enzyme PncA.

Comparative SAR of Halogen-Substituted Antimycobacterials

This compound serves as a critical reference point for systematic SAR investigations comparing the effects of different halogen substituents (e.g., F, Cl, Br, I) on antimycobacterial activity. By benchmarking the 3-bromo derivative against its 3-chloro, 3-fluoro, and 3-iodo analogs, researchers can quantify the contribution of halogen size, electronegativity, and lipophilicity to target binding and cellular permeability, thereby generating valuable data to guide the design of future antimycobacterial agents [2].

Validating Predictive Models for Antimycobacterial Activity

Given the well-characterized SAR of the N-phenylpyrazine-2-carboxamide series, N-(3-bromophenyl)pyrazine-2-carboxamide can be used as a test case to validate and refine computational models, such as quantitative structure-activity relationship (QSAR) models or machine learning algorithms, designed to predict the antimycobacterial activity of novel compounds. Its unique substitution pattern provides a valuable data point for training and testing these predictive tools [3].

Application
Selection Property
Validation Focus
Antitubercular lead optimization
3‑Br substituent SAR context
MIC and selectivity index validation
Mycobacterial fatty acid synthesis probe
Non-prodrug pyrazine-2-carboxamide core
FAS I inhibition and target engagement assays
Halogen SAR comparison studies
3‑Br halogen series context
Activity and permeability comparison across halogens
Antimycobacterial QSAR model validation
Well-characterized SAR data point
Model prediction accuracy for novel analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.